molecular formula C43H54N2O14 B611417 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate CAS No. 23412-26-2

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Número de catálogo B611417
Número CAS: 23412-26-2
Peso molecular: 822.9
Clave InChI: RYCBEGMWBUYSAD-LGEIFLOZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tolypomycin Y is naturally occurring ansamycin antibiotics.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

  • Oxetane Formation and Synthesis of Complex Molecules : A study by Mosimann and Vogel (2000) explores the synthesis and structural characterization of complex molecules including oxetane formation, which is crucial in the development of pharmaceuticals and materials science (Mosimann & Vogel, 2000).

  • Fungal Xanthone Synthesis : Iijima et al. (1979) conducted research on the synthesis of compounds with potential applications in treating fungal infections, contributing to the field of antimicrobial research (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).

  • Telithromycin Derivatives Synthesis and Impurity Analysis : Research by Munigela et al. (2009) focuses on synthesizing telithromycin derivatives, highlighting the importance of impurity analysis in drug development (Munigela et al., 2009).

  • Synthesis of Anthracene Derivatives : Matsumoto et al. (1996) investigated the synthesis of anthracene derivatives, contributing to the field of organic chemistry and material science (Matsumoto, Takeda, Usui, & Imai, 1996).

Pharmacological Applications

  • Inhibitory Effects of FK1706 : Minematsu et al. (2010) studied the inhibitory effects of a compound similar to the query compound on CYP3A4/5, providing insights into drug interactions and metabolism (Minematsu et al., 2010).

  • Natural Compound Isolation and Biological Activity : Guo et al. (2014) isolated new compounds from Rhododendron mariae Hance and assessed their biological activities, contributing to natural product and pharmacological research (Guo et al., 2014).

  • Anti-inflammatory and Antioxidant Metabolites : Chakraborty and Raola (2018) identified novel oxygenated heterocyclic metabolites with anti-inflammatory and antioxidant potentials, highlighting the therapeutic applications of these compounds (Chakraborty & Raola, 2018).

Propiedades

Número CAS

23412-26-2

Nombre del producto

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Fórmula molecular

C43H54N2O14

Peso molecular

822.9

Nombre IUPAC

4,6-Epoxy-1,2,3-methanobenzo(d)cycloprop(n)(1,9)oxaazacyclotetracosine-5,18,21,26(6H)-tetrone, 12-(acetyloxy)-10,11,12,13,14,15,16,16a,17,17a,22,25-dodecahydro-2,14,16-trihydroxy-10-methoxy-3,6,11,13,15,20-hexamethyl-25-((tetrahydro-6-hydroxy-2-methyl-2H-pyran-3-yl)imino)-, (6S-(6R*,8E,10R*,11S*,12R*,13S*,14S8,15S*,16R*,16aR*,17aS*,19Z,25(2R*,3S*,6R*)))-

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)/b13-12+,17-14+,44-27+/t18-,19+,20-,22+,24-,25-,26-,30-,31+,35-,36-,39-,43+/m1/s1

Clave InChI

RYCBEGMWBUYSAD-LGEIFLOZSA-N

SMILES

O=C(C(NC(/C(C)=C/C([C@H]1[C@@H](C1)[C@@H]([C@@H](C)[C@@H](O)[C@@H](C)[C@H](OC(C)=O)[C@H](C)[C@H](OC)/C=C/O[C@@](C)(O2)C3=O)O)=O)=O)=C/4)c5c(O)c(C)c2c3c5C4=N\[C@H]6[C@H](C)O[C@H](O)CC6

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Tolypomycin Y;  NSC 177383;  NSC-177383;  NSC177383;  B-2847-Y; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 2
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 3
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 4
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 5
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.